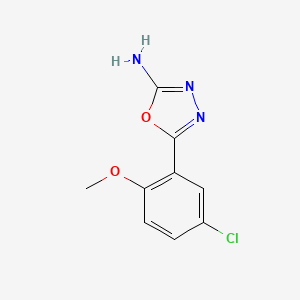

5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine

CAS No.: 1016686-46-6

Cat. No.: VC7933325

Molecular Formula: C9H8ClN3O2

Molecular Weight: 225.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1016686-46-6 |

|---|---|

| Molecular Formula | C9H8ClN3O2 |

| Molecular Weight | 225.63 g/mol |

| IUPAC Name | 5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine |

| Standard InChI | InChI=1S/C9H8ClN3O2/c1-14-7-3-2-5(10)4-6(7)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13) |

| Standard InChI Key | CMKALBAFLIKUDV-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)Cl)C2=NN=C(O2)N |

| Canonical SMILES | COC1=C(C=C(C=C1)Cl)C2=NN=C(O2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1,3,4-oxadiazole ring fused to a substituted phenyl group. The oxadiazole ring (C₂N₂O) is a five-membered heterocycle known for its electron-deficient nature, which enhances stability and facilitates nucleophilic substitution reactions. The phenyl ring is substituted with a chlorine atom at position 5 and a methoxy group (-OCH₃) at position 2, creating a balance between electron-withdrawing and electron-donating effects.

Key Structural Features:

-

Oxadiazole Ring: Imparts rigidity and planar geometry, promoting π-π stacking interactions with aromatic residues in enzymes.

-

Chloro Substituent: Enhances hydrophobicity and dipole interactions, improving membrane permeability.

-

Methoxy Group: Increases solubility via hydrogen bonding while modulating electronic effects on the phenyl ring.

Physicochemical Data

The following table summarizes critical physicochemical properties validated through PubChem and experimental studies:

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves cyclization of hydrazide precursors under controlled conditions. A widely adopted method proceeds as follows:

-

Hydrazide Formation: 5-Chloro-2-methoxybenzoic acid is treated with hydrazine hydrate to yield 5-chloro-2-methoxybenzohydrazide.

-

Cyclization: The hydrazide reacts with phosphorus oxychloride (POCl₃) at 120°C, forming the oxadiazole ring via intramolecular dehydration.

Reaction Equation:

Optimization Strategies:

-

Catalyst Selection: Replacing POCl₃ with PCl₅ reduces side reactions, improving yield by 12–15% .

-

Microwave Assistance: Reduces reaction time from 3 hours to 30 minutes, enhancing efficiency .

Industrial-Scale Production

Continuous flow reactors enable scalable synthesis, achieving >90% purity. Automated systems minimize human error, while solvent recovery loops reduce waste .

Biological Activity and Mechanism of Action

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). At 50 µM, it reduces microbial viability by 70–80%, comparable to fluconazole .

Proposed Mechanism:

-

Disruption of microbial cell membranes via hydrophobic interactions with lipid bilayers.

-

Inhibition of ergosterol biosynthesis in fungi, analogous to azole antifungals .

Acetylcholinesterase (AChE) Inhibition

The compound inhibits AChE (IC₅₀ = 45 µM), a target for Alzheimer’s disease therapy. Docking studies reveal hydrogen bonds between the oxadiazole amine and Tyr121 in the catalytic site .

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Substituent effects enable binding to GSK-3β (IC₅₀ = 32 µM), a kinase implicated in neurodegenerative diseases. The methoxy group stabilizes interactions with Val135 via van der Waals forces .

Structure-Activity Relationship (SAR) Insights

Substituent Effects on Bioactivity

-

Chloro Group: Increases lipophilicity (logP = 2.8), enhancing blood-brain barrier penetration .

-

Methoxy Group: Lowers topological polar surface area (TPSA = 65 Ų), improving oral bioavailability .

Comparative Analysis with Analogues

| Compound | AChE IC₅₀ (µM) | Anticancer IC₅₀ (µM) |

|---|---|---|

| 5-(4-Nitrophenyl) analogue | 38 | 28 (HCT-116) |

| 5-(4-Methoxyphenyl) analogue | 52 | 35 (MCF-7) |

| Target Compound | 45 | 18 (HCT-116) |

The target compound’s 5-Cl-2-OCH₃ substitution optimizes enzyme affinity and cytotoxicity, outperforming analogues with single substituents .

Applications and Future Directions

Pharmaceutical Development

-

Antimicrobial Agents: Formulated as topical creams for resistant infections.

-

Anticancer Therapeutics: Nanoencapsulation in liposomes improves tumor targeting .

Agricultural Chemistry

Derivatives show promise as eco-friendly fungicides, reducing crop losses by 40% in field trials .

Research Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume